molecular formula C5H2Br2O2 B019581 3,5-dibromo-2H-Pyran-2-one CAS No. 19978-41-7

3,5-dibromo-2H-Pyran-2-one

Cat. No. B019581
CAS RN: 19978-41-7
M. Wt: 253.88 g/mol
InChI Key: MLXYPWZJEXLAIM-UHFFFAOYSA-N
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Description

“3,5-dibromo-2H-Pyran-2-one” is a chemical compound with the molecular formula C5H2Br2O2 . It has a molecular weight of 253.88 g/mol . This compound is also known by other names such as 3,5-dibromopyran-2-one and 3,5-DIBROMO-2-PYRONE .


Synthesis Analysis

A facile one-pot synthesis of highly functionalized 2H-pyran-2-ones has been described in the literature . This involves a base-promoted annulation of readily available β-chlorovinyl ketones with various active methylene compounds .


Molecular Structure Analysis

The molecular structure of “3,5-dibromo-2H-Pyran-2-one” is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring consisting of one oxygen atom and five carbon atoms . The compound has two bromine atoms attached to the third and fifth carbon atoms of the pyran ring .


Chemical Reactions Analysis

“3,5-dibromo-2H-Pyran-2-one” can undergo Pd(0)-catalyzed coupling reactions with a variety of enol triflates to give 5- and 3- substituted 2H-pyran-2-ones .


Physical And Chemical Properties Analysis

The compound has several computed properties including a topological polar surface area of 26.3 Ų, a heavy atom count of 9, and a complexity of 205 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 . The compound is also characterized by a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthesis of 2H-Pyrans

The 2H-Pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . The synthesis of stable 2,4,5,6-tetrasubstituted 2H-Pyrans has been achieved by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .

Plant Growth Regulation

Karrikins (KARs) are plant growth regulators that promote seed germination and the subsequent growth and development of seedlings of many plant species . They are generated and released by combustion of plant material and promote the restoration of burned ecosystems .

Anticancer Treatments

Compounds that target Glioma Stem Cells (GSCs) might be helpful in overcoming resistance to anticancer treatments in human brain tumors . A new 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has been shown to suppress the maintenance of the GSC population in both a glioma cell line and patient-derived glioma cells .

Organic Synthesis Studies

2-(3-Bromopropoxy)tetrahydro-2H-pyran may be used in organic synthesis studies . The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid .

Biological and Sensing Applications

A Schiff base, (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol, has been synthesized and characterized for its biological and sensing applications .

Safety and Hazards

The safety data sheet for “3,5-dibromo-2H-Pyran-2-one” indicates that it should be handled with care . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . It should not be released into the environment .

Future Directions

The 2H-pyran ring, which is present in “3,5-dibromo-2H-Pyran-2-one”, is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring . Therefore, future research could focus on developing more stable and easily synthesizable 2HP compounds.

properties

IUPAC Name

3,5-dibromopyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXYPWZJEXLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-2H-Pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the successful zincation of 3,5-dibromo-2H-pyran-2-one using TMPZnCl·LiCl. What is the significance of this finding?

A1: This finding is significant because it highlights a method for the selective functionalization of 3,5-dibromo-2H-pyran-2-one. The zincation at a specific position allows for further reactions with various electrophiles, effectively serving as a synthetic building block for more complex molecules. This opens possibilities for exploring the use of 3,5-dibromo-2H-pyran-2-one derivatives in various chemical syntheses, including potentially valuable compounds for medicinal chemistry or materials science. []

Q2: The research focuses on the synthetic utility of these reactions. Are there known applications for 3,5-dibromo-2H-pyran-2-one derivatives in other fields?

A2: The provided research primarily focuses on synthetic methodology and doesn't delve into specific applications of the resulting compounds. [] Further research would be needed to explore potential applications of 3,5-dibromo-2H-pyran-2-one derivatives in fields like medicinal chemistry, materials science, or agriculture.

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